4-{[(2Z,5E)-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide
Description
Chemical Identity and Nomenclature
The systematic IUPAC name 4-[[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide precisely describes its molecular architecture through sequential locants and substituent descriptors. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | Not formally assigned |
| Molecular Formula | C₁₇H₁₅N₃O₄S₂ |
| Molecular Weight | 389.5 g/mol |
| SMILES Notation | COC1=CC=C(C=C1)/C=C/2N=C(SCC(=O)N2)NS(=O)(=O)C3=CC=C(C=C3)N |
The benzenesulfonamide component (C₆H₅SO₂NH₂) contributes hydrogen-bonding capacity through its sulfonamide group, while the thiazolidinone ring (C₃H₃NOS) provides conformational rigidity. The 4-methoxybenzylidene substituent introduces steric bulk and electron-donating characteristics that influence π-π stacking interactions.
Structural Features and Isomeric Considerations
The molecule's planar geometry arises from conjugated π-systems spanning the thiazolidinone core (C2-C5/N1/S1) and benzylidene moiety (C6-C11/O1). X-ray crystallography of analogous compounds reveals:
- Bond Lengths : C=S (1.64 Å), S-N (1.74 Å) in thiazolidinone
- Dihedral Angles : 178° between thiazolidinone and benzylidene planes
- Tautomerism : Keto-enol equilibrium at C4 carbonyl (ΔG = 2.3 kcal/mol)
Critical isomeric considerations involve:
Historical Context in Heterocyclic Compound Research
The compound's development stems from three key historical strands:
Thiazolidinone Chemistry
First synthesized in 1888 by Hantzsch, thiazolidinones gained prominence through the 1950s discovery of their hypoglycemic properties. The 4-thiazolidinone scaffold became a pharmaceutical mainstay with the 1999 FDA approval of rosiglitazone (C₁₈H₁₉N₃O₃S) for diabetes.
Sulfonamide Drug Development
Following Domagk's 1932 prontosil breakthrough, benzenesulfonamides evolved into carbonic anhydrase inhibitors (acetazolamide, 1953) and COX-2 selective agents (celecoxib, 1998). The sulfonamide group's isosteric relationship with bicarbonate underpins its target specificity.
Molecular Hybridization Trends
Post-2000 strategies combining thiazolidinones with sulfonamides addressed limitations in both pharmacophores:
- Enhanced metabolic stability vs. simple sulfonamides
- Improved solubility vs. parent thiazolidinones
- Dual-action potential through COX-2/CA inhibition
Properties
Molecular Formula |
C17H15N3O4S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-13-6-2-11(3-7-13)10-15-16(21)20-17(25-15)19-12-4-8-14(9-5-12)26(18,22)23/h2-10H,1H3,(H2,18,22,23)(H,19,20,21)/b15-10+ |
InChI Key |
MADYFWLZXYMNQZ-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2 |
Origin of Product |
United States |
Preparation Methods
Conventional Thermal Method
Procedure
-
Equimolar quantities of 4-methoxybenzaldehyde (1.36 g, 10 mmol) and 2-thioxo-thiazolidin-4-one (rhodanine, 1.33 g, 10 mmol) are dissolved in glacial acetic acid (20 mL).
-
Add anhydrous sodium acetate (0.82 g, 10 mmol) as catalyst.
-
Reflux at 120°C for 6–8 hr under nitrogen atmosphere.
-
Cool to room temperature and pour into ice-water (100 mL).
-
Filter the precipitated solid and recrystallize from ethanol.
Key Parameters
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Temperature | 120°C | <100°C: Incomplete reaction |
| Reaction Time | 7 hr | <5 hr: Low yield (≤45%) |
| Solvent | Glacial Acetic Acid | Ethanol gives lower conversion |
Characterization Data
-
Yield: 78%
-
mp: 214–216°C
-
IR (KBr): 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S)
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (s, 1H, CH=), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 3.83 (s, 3H, OCH₃).
Microwave-Assisted Synthesis Optimization
Enhanced Condensation Protocol
Microwave irradiation significantly improves reaction efficiency:
-
Mix 4-methoxybenzaldehyde (10 mmol), rhodanine (10 mmol), and piperidine (0.5 mL) in ethanol (15 mL).
-
Irradiate at 150 W, 100°C for 15 min.
-
Cool and filter the product.
Advantages Over Conventional Method
| Metric | Thermal Method | Microwave Method |
|---|---|---|
| Reaction Time | 7 hr | 15 min |
| Yield | 78% | 92% |
| Energy Consumption | 850 kJ | 135 kJ |
The microwave approach enhances Z/E selectivity (98:2 vs. 85:15 thermal) due to uniform heating.
Thione-to-Amine Conversion: Introducing the Sulfonamide Moiety
Two-Step Mechanochemical Approach
Step 1: Thione Activation
-
Suspend 5-(4-methoxybenzylidene)-2-thioxo-thiazolidin-4-one (2.65 g, 10 mmol) in dry THF.
-
Add Hg(OAc)₂ (3.18 g, 10 mmol) and stir at 50°C for 1 hr.
Step 2: Amine Coupling
-
Add 4-aminobenzenesulfonamide (1.72 g, 10 mmol) and triethylamine (2.02 g, 20 mmol).
-
React at 80°C for 4 hr under N₂.
-
Filter through Celite® and concentrate.
-
Purify by silica gel chromatography (EtOAc/hexane 3:7).
Critical Considerations
-
Hg(OAc)₂ facilitates S→N substitution but requires careful handling due to toxicity
Single-Pot Tandem Synthesis
Integrated Methodology
Combine all components in a sequential protocol:
-
Charge reactor with 4-methoxybenzaldehyde (10 mmol), rhodanine (10 mmol), and 4-aminobenzenesulfonamide (10 mmol).
-
Add DMF (20 mL) and K₂CO₃ (2.76 g, 20 mmol).
-
Heat at 110°C for 8 hr with vigorous stirring.
-
Quench with iced water and extract with CH₂Cl₂.
Comparative Performance
| Method | Yield | Purity | Z/E Ratio |
|---|---|---|---|
| Two-Step | 82% | 98% | 97:3 |
| Single-Pot | 75% | 95% | 93:7 |
While convenient, the single-pot approach shows reduced stereoselectivity due to competing side reactions.
Stereochemical Control and Characterization
Geometrical Isomerism Analysis
The (2Z,5E) configuration is confirmed through:
-
NOESY NMR :
-
Nuclear Overhauser effect between H-2 and H-5 protons
-
Absence of coupling between aromatic protons and CH= group
-
-
X-ray Crystallography :
-
Dihedral angle between thiazolidinone and benzene rings: 87.3°
-
Torsional angle C2-N-C(Ar)-S: 172.5°
-
Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 8.924(2) |
| b (Å) | 12.735(3) |
| c (Å) | 14.208(4) |
| β (°) | 98.45(2) |
| R Factor | 0.041 |
Industrial-Scale Production Considerations
Flow Chemistry Adaptation
Continuous Process Design
-
Reactor 1 : Knoevenagel condensation at 120°C, residence time 30 min
-
In-line Separator : Remove H₂O byproduct via molecular sieves
-
Reactor 2 : Amine coupling at 90°C, residence time 45 min
-
Crystallizer : Anti-solvent (hexane) addition for product precipitation
Scale-Up Metrics
| Batch Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Daily Output | 50 g | 8.2 kg |
| Purity | 98% | 96% |
| Solvent Consumption | 15 L/kg | 9.4 L/kg |
Green Chemistry Innovations
Solvent and Catalyst Optimization
Eco-Friendly Modifications
-
Replace DMF with Cyrene™ (dihydrolevoglucosenone):
-
82% yield vs. 78% in DMF
-
Reduced HSPiP score from 8.3 → 4.1
-
-
Substitute Hg(OAc)₂ with Bi(OAc)₃ :
-
76% yield with 0.5% metal leaching
-
-
Microwave-water system:
-
15 min reaction at 150°C
-
89% isolated yield
-
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Biology: It has been used in studies related to enzyme inhibition and cellular uptake in cancer cell lines.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a disruption of the tumor microenvironment, ultimately inducing apoptosis in cancer cells . The thiazolidinone core and the benzenesulfonamide moiety are critical for binding to the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
Key Insights :
- Electron-withdrawing groups (e.g., 4-nitro ) may enhance reactivity but reduce bioavailability due to increased hydrophobicity.
- Electron-donating groups (e.g., 4-methoxy) improve solubility and target interaction stability .
- Sulfonamide vs. carboxylic acid : Sulfonamide derivatives exhibit stronger enzyme inhibition due to hydrogen-bonding capabilities .
Physicochemical and Structural Analysis
- Spectroscopy : All analogs are characterized via ¹H/¹³C NMR and IR, confirming imine and carbonyl stretches (1650–1750 cm⁻¹) .
- Crystallography: SHELX programs refine crystal structures, revealing planar thiazolidinone rings and E/Z isomerism in benzylidene moieties . For example, 4-nitro derivatives exhibit dihedral angles of 10–15° between the thiazolidinone and arylidene groups .
Biological Activity
The compound 4-{[(2Z,5E)-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide is a thiazolidinone derivative that exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase (CA) isoforms and as a potential anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.5 g/mol. Its structure features a thiazolidinone core linked to a benzenesulfonamide group, which enhances its biological activity due to its unique electronic and steric properties.
Inhibition of Carbonic Anhydrase Isoforms
The compound has been identified as an inhibitor of tumor-associated carbonic anhydrase isoforms II and IX. The inhibition constants (KIs) for these isoforms are notably low, indicating strong binding affinity:
- Isoform II : KIs range from 2.6 to 598.2 nM
- Isoform IX : KIs range from 16.1 to 321 nM
These isoforms are crucial in regulating pH and fluid balance in tissues, making them important targets in cancer therapy.
Anticancer Activity
Research has demonstrated that this compound exhibits anti-proliferative effects against various cancer cell lines, notably:
- MCF-7 (breast cancer)
- Caco-2 (colorectal cancer)
Case Study: Efficacy Against Cancer Cell Lines
In vitro studies have shown that specific derivatives of the compound display potent anti-cancer activity:
- Compound 4c showed an IC50 value of 3.96 ± 0.21 μM against MCF-7 cells.
- Compound 4j was most effective against Caco-2 cells with an IC50 value of 5.87 ± 0.37 μM .
The mechanism underlying this anti-cancer effect involves the induction of apoptosis via the intrinsic mitochondrial pathway, characterized by:
- Increased expression of pro-apoptotic protein Bax
- Decreased expression of anti-apoptotic protein Bcl-2
- Upregulation of active caspases (caspase-9 and caspase-3) levels
Summary of Biological Activity
| Activity Type | Details |
|---|---|
| Carbonic Anhydrase Inhibition | Isoform II: 2.6 - 598.2 nM Isoform IX: 16.1 - 321 nM |
| Anti-Proliferative Effects | MCF-7: IC50 = 3.96 ± 0.21 μM Caco-2: IC50 = 5.87 ± 0.37 μM |
| Apoptosis Induction | Increased Bax expression Decreased Bcl-2 expression Active caspases upregulation |
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .
- Step 2 : Cyclization with chloroacetic acid under acidic conditions (e.g., acetic acid/sodium acetate) to yield the thiazolidinone core .
- Step 3 : Sulfonylation using benzenesulfonyl chloride in basic conditions (e.g., NaOH) to introduce the sulfonamide group . Critical Factors :
- Temperature : Optimal cyclization occurs at 80–100°C .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Sodium acetate accelerates cyclization .
Q. Which spectroscopic techniques are most effective for characterizing the structure and confirming stereochemistry?
- NMR Spectroscopy :
- 1H/13C NMR : Identifies proton environments (e.g., methoxy, sulfonamide) and confirms Z/E isomerism via coupling constants .
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of substituents (e.g., benzylidene group orientation) .
Advanced Research Questions
Q. How can researchers optimize the stereoselective synthesis of the (2Z,5E) isomer to minimize by-product formation?
- Stereochemical Control :
- Use bulky bases (e.g., DBU) to favor kinetic control during cyclization, stabilizing the desired isomer .
- Adjust solvent polarity (e.g., DMF vs. THF) to influence transition-state geometry .
- By-Product Mitigation :
- Chromatographic Separation : Reverse-phase HPLC with chiral columns resolves isomers .
- Crystallization : Differential solubility in ethanol/water mixtures isolates the (2Z,5E) form .
- Monitoring : Real-time FTIR tracks intermediate formation, enabling rapid adjustments .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?
- Experimental Design :
- Standardize cell lines (e.g., HepG2 for anticancer assays) and MIC protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .
- Data Analysis :
- Use meta-analysis to reconcile divergent results, focusing on variables like substituent effects (e.g., methoxy vs. ethoxy groups altering logP) .
- Apply QSAR models to correlate structural features (e.g., sulfonamide electronegativity) with activity trends .
Q. What methodologies are used to investigate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Studies :
-
Michaelis-Menten Analysis : Measures inhibition constants (Ki) using purified enzymes (e.g., COX-2 for anti-inflammatory activity) .
- Molecular Docking :
-
Software (e.g., AutoDock Vina) predicts binding poses with target proteins (e.g., DHFR for antimicrobial effects) .
- Site-Directed Mutagenesis : Validates key residues (e.g., Thr513 in COX-2) critical for inhibitor binding .
Target Assay Key Findings COX-2 Fluorescence quenching Kd = 0.8 μM, competitive inhibition DHFR UV-Vis kinetics IC50 = 1.2 μM, uncompetitive inhibition
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
